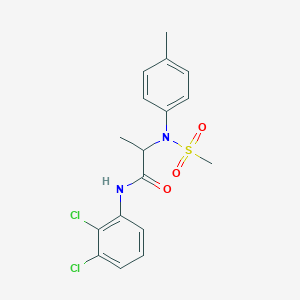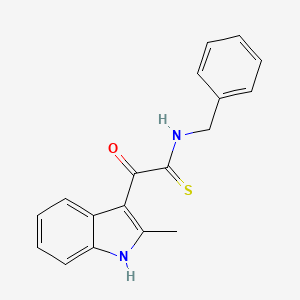
N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide
説明
N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide, commonly known as DCPA, is a synthetic compound that has been extensively studied for its potential use as a herbicide. DCPA belongs to the class of chemicals known as amides, which have a wide range of applications in the agricultural and pharmaceutical industries.
作用機序
The mechanism of action of DCPA is not fully understood, but it is believed to inhibit the growth of weeds by interfering with their ability to produce energy. DCPA is thought to inhibit the activity of an enzyme called protoporphyrinogen oxidase, which is involved in the synthesis of chlorophyll. Without chlorophyll, plants are unable to produce energy through photosynthesis, which ultimately leads to their death.
Biochemical and Physiological Effects
DCPA has been shown to have low toxicity to humans and animals. However, it can be toxic to aquatic organisms, and care should be taken to prevent contamination of water sources. DCPA is also known to have a long half-life in soil, which means it can persist in the environment for extended periods of time.
実験室実験の利点と制限
One advantage of using DCPA in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation is that DCPA is a synthetic compound, and its effects on natural ecosystems may not be fully understood.
将来の方向性
There are several areas of research that could be explored in the future regarding DCPA. One area is the development of more efficient synthesis methods that could reduce the cost of producing DCPA. Another area is the study of DCPA's effects on non-target organisms, such as soil microbes and insects. Finally, there is a need for more research on the long-term effects of DCPA on soil health and ecosystem function.
Conclusion
In conclusion, DCPA is a synthetic compound that has been extensively studied for its potential use as a herbicide. It has a known mechanism of action and has been shown to be effective against a wide range of weeds. However, care should be taken to prevent contamination of water sources, and more research is needed to fully understand its effects on natural ecosystems.
科学的研究の応用
DCPA has been extensively studied for its potential use as a herbicide. It has been shown to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. DCPA has also been studied for its potential use as a pre-emergent herbicide, which means it is applied to soil before the target weeds have germinated.
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-11-7-9-13(10-8-11)21(25(3,23)24)12(2)17(22)20-15-6-4-5-14(18)16(15)19/h4-10,12H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUFLHWNGBDEPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(C)C(=O)NC2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-fluoro-N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B4199204.png)
![2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4199209.png)
![N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4199211.png)
![5-{[(4-bromophenyl)sulfonyl]amino}isophthalic acid](/img/structure/B4199217.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4199225.png)
![methyl 5-hydroxy-2-methyl-1-{2-[(4-nitrophenyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B4199236.png)


![N-(2-methoxyethyl)-2-[3-(4-morpholinylcarbonothioyl)-1H-indol-1-yl]acetamide](/img/structure/B4199260.png)
![3-(2-methoxyphenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4199265.png)
![N-{1-[4-allyl-5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B4199271.png)
![2-[(2-iodobenzyl)oxy]benzaldehyde](/img/structure/B4199293.png)
![1-(3,4-dihydroxyphenyl)-2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}ethanone](/img/structure/B4199301.png)
![N-{3-[1-(2-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B4199308.png)